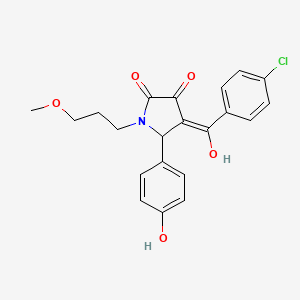
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NPPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in a number of different fields.
作用機序
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This compound has been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its ability to modulate neurotransmitter levels in the brain. This makes it a useful tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are a number of different directions that future research on N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide could take. One area of interest is the development of new compounds that are based on the structure of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide, with the goal of improving its efficacy and reducing its side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and treatments for a variety of different conditions.
合成法
The synthesis of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide can be achieved through a number of different methods, including the reaction of 3-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine in the presence of acetic anhydride and pyridine. This reaction produces N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)propenamide, which can then be converted to N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide through the addition of acetic acid.
科学的研究の応用
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide has been used in a number of different scientific research applications, including studies on the mechanisms of action of various drugs and compounds. This compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of neurotransmitter levels in the brain.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(10-11-16-6-3-2-4-7-16)20-19(22)13-12-17-8-5-9-18(14-17)21(23)24/h2-9,12-15H,10-11H2,1H3,(H,20,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWSRIXWBINTKY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5398804.png)
![ethyl 2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B5398812.png)
![8-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5398816.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5398848.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5398851.png)
![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5398864.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![N-(4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398901.png)

![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)